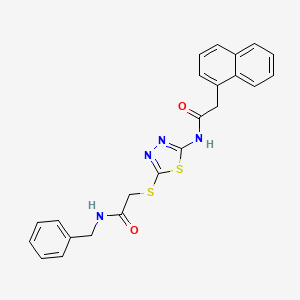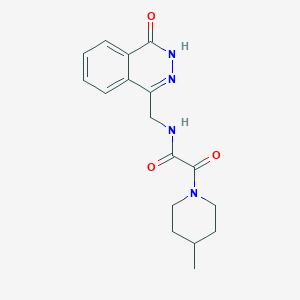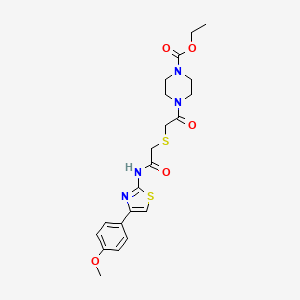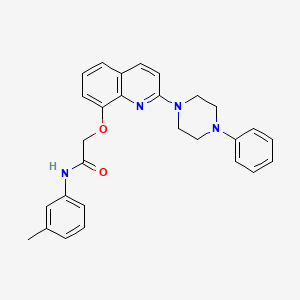
N-benzyl-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized via various methods. For instance, heterocyclic derivatives containing pyrazolo [3,4- d ]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles have been synthesized .Molecular Structure Analysis
The naphthalene moiety in the compound is a benzenoid aromatic compound having a skeleton composed of two ortho-fused benzene rings .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Agents
Derivatives related to N-benzyl-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been synthesized and evaluated for their antibacterial activity. Such compounds have shown significant activity against various bacterial strains, indicating their potential as antibacterial or antimicrobial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Anti-HIV Activity
Some derivatives have been studied for their inhibitory activity against HIV-1 and HIV-2, demonstrating promising results as potential anti-HIV agents. For instance, compounds synthesized from naphthalene-derived glycine derivative showed potent in vitro inhibition for the replication of HIV-1, suggesting new leads in antiviral drug development (Nawar S. Hamad et al., 2010).
Anticancer Agents
Research into 1,3,4-thiadiazole derivatives, closely related to the chemical structure , has identified several compounds as potent anticancer agents, particularly against human lung, breast, and hepatocellular carcinoma cell lines. These compounds have shown to inhibit DNA synthesis and induce apoptosis in cancer cell lines, highlighting their potential as anticancer drugs (M. Altıntop et al., 2019).
Anti-Parkinson’s Activity
Novel derivatives have also been synthesized and screened for their anti-Parkinson's activity. Some compounds demonstrated potent free radical scavenging activity and showed significant anti-Parkinson's activity in vivo, providing a foundation for further investigation into their therapeutic potential (S. Gomathy et al., 2012).
EGFR Inhibitors for Antitumor Activity
Derivatives have been designed and evaluated for antitumor activity in human cancer cell lines, targeting the epidermal growth factor receptor (EGFR). Certain compounds exhibited significant antitumor activity, particularly against EGFR high-expressed cell lines, without notable toxicity against normal cell lines. This suggests their potential as lead compounds for developing antitumor agents (Xinshan Deng et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c28-20(13-18-11-6-10-17-9-4-5-12-19(17)18)25-22-26-27-23(31-22)30-15-21(29)24-14-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,24,29)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHFGMNQDGEQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2700371.png)

![N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide](/img/structure/B2700373.png)






![(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine](/img/structure/B2700384.png)



![1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2700392.png)
